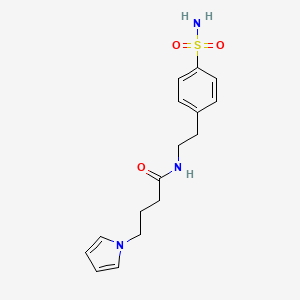

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide

Description

4-(1H-Pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 1H-pyrrol-1-yl group at the fourth carbon of the acyl chain and a 4-sulfamoylphenethyl moiety attached to the amide nitrogen. The pyrrole ring introduces aromaticity and π-stacking capabilities, which may influence binding affinity in biological systems.

Properties

IUPAC Name |

4-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c17-23(21,22)15-7-5-14(6-8-15)9-10-18-16(20)4-3-13-19-11-1-2-12-19/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,18,20)(H2,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZVRPZGKZXVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride and an appropriate amine.

Formation of the Butanamide Backbone: The butanamide backbone can be formed through an amide coupling reaction, typically using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(Aminocarbonothioyl)Phenyl]-4-(1H-Pyrazol-1-yl)Butanamide

- Molecular Formula : C14H16N4OS

- Key Features: Pyrazole ring (C3H3N2) at the butanamide’s fourth carbon. 4-(Aminocarbonothioyl)phenyl group (-NH-CS-NH2C6H4) on the amide nitrogen.

- Comparison: Structural: Replacement of pyrrole with pyrazole alters electronic properties (pyrazole is more electron-deficient). Bioactivity: Sulfur-containing groups may confer distinct metabolic stability or toxicity profiles.

N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-Methoxy-5-Nitrosophenoxy)Butanamide (NB)

- Source : Bioadhesive research .

- Key Features: Phenoxy substituent with nitroso (-NO), hydroxymethyl (-CH2OH), and methoxy (-OCH3) groups. Aminoethyl (-NH2CH2CH2) on the amide nitrogen.

- Comparison :

4-Arm Poly(Ethylene Glycol) (PEG)-Based Butanamide Derivatives

- Source : Drug delivery systems .

- Key Features :

- PEG chains (e.g., 4-arm PEG succinimidyl) conjugated to butanamide.

- Comparison :

- Solubility : PEGylation dramatically enhances aqueous solubility, a contrast to the sulfamoylphenethyl group’s moderate polarity.

- Function : Used for controlled drug release, whereas the target compound’s design implies receptor-targeted activity.

Complex Butanamide Derivatives with Tetrahydro-Pyrimidinyl Substituents

- Source : Pharmacopeial standards .

- Example: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide.

- Pharmacokinetics: Higher molecular weight (~700–800 g/mol) may reduce bioavailability compared to the target compound (estimated ~400 g/mol).

Data Table: Key Structural and Functional Comparisons

*Estimated based on structural analysis.

Biological Activity

4-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H20N2O3S

- Molecular Weight : 320.40 g/mol

The structure features a pyrrole ring and a sulfonamide group, which are crucial for its biological interactions.

Antiepileptic Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antiepileptic properties. For instance, studies on 4-substituted pyrrolidone butanamides have shown that modifications at specific positions can enhance their efficacy in seizure models. The mechanism of action often involves binding to brain-specific sites, which may be applicable to the compound .

Pharmacological Studies

Pharmacological evaluations have shown that derivatives with a sulfonamide group can influence various biological pathways. For example, compounds that share structural similarities with this compound have been reported to exhibit anti-inflammatory and analgesic effects, which could be beneficial in treating conditions associated with chronic pain and inflammation .

Case Study 1: Antiepileptic Efficacy

A study conducted on a series of pyrrolidine derivatives revealed that certain substitutions significantly increased their potency as antiseizure agents. The most promising candidates exhibited a tenfold increase in efficacy compared to standard treatments . This suggests that this compound could be explored further for its antiepileptic properties.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on sulfonamide derivatives demonstrated their ability to inhibit the proliferation of HCT116 and SW480 colorectal cancer cells. Compounds showed IC50 values ranging from 0.12 µM to 2 µM, indicating significant potency . While direct studies on the compound are necessary, these findings underscore the potential therapeutic applications of related structures.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.